molecular formula C15H13N3O4 B3836789 N-[4-(acetylamino)phenyl]-2-nitrobenzamide

N-[4-(acetylamino)phenyl]-2-nitrobenzamide

Cat. No. B3836789
M. Wt: 299.28 g/mol
InChI Key: GTQVDUWJXQQMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-nitrobenzamide, also known as NAPB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a small molecule inhibitor that targets various enzymes and receptors, making it a valuable tool for studying biological processes and disease mechanisms. In

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-nitrobenzamide involves the inhibition of specific enzymes and receptors, leading to downstream effects on various cellular processes. For example, the inhibition of histone deacetylases by N-[4-(acetylamino)phenyl]-2-nitrobenzamide can lead to changes in gene expression and epigenetic regulation, while the inhibition of protein kinases can affect signal transduction pathways and cellular signaling mechanisms.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific enzymes and receptors targeted. For example, the inhibition of histone deacetylases by N-[4-(acetylamino)phenyl]-2-nitrobenzamide has been shown to induce apoptosis in cancer cells and improve memory in animal models. The inhibition of G protein-coupled receptors by N-[4-(acetylamino)phenyl]-2-nitrobenzamide has been shown to reduce inflammation and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(acetylamino)phenyl]-2-nitrobenzamide in lab experiments is its specificity for certain enzymes and receptors, making it a valuable tool for studying specific biological processes. However, one limitation is that N-[4-(acetylamino)phenyl]-2-nitrobenzamide may not be effective in all cell types or disease models, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]-2-nitrobenzamide, including the development of more potent and selective inhibitors, the exploration of new biological targets, and the testing of N-[4-(acetylamino)phenyl]-2-nitrobenzamide in different disease models. Additionally, the use of N-[4-(acetylamino)phenyl]-2-nitrobenzamide in combination with other drugs or therapies may also be explored as a potential treatment option for various diseases.
In conclusion, N-[4-(acetylamino)phenyl]-2-nitrobenzamide is a valuable tool for studying various biological processes and disease mechanisms. Its specificity for certain enzymes and receptors makes it a valuable tool for studying specific biological processes, and there are several future directions for research on N-[4-(acetylamino)phenyl]-2-nitrobenzamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-nitrobenzamide has been extensively used in scientific research as a tool for studying various biological processes and disease mechanisms. It has been shown to inhibit the activity of several enzymes and receptors, including histone deacetylases, protein kinases, and G protein-coupled receptors. This makes it a valuable tool for studying epigenetic regulation, signal transduction pathways, and cell signaling mechanisms.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)16-11-6-8-12(9-7-11)17-15(20)13-4-2-3-5-14(13)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQVDUWJXQQMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.